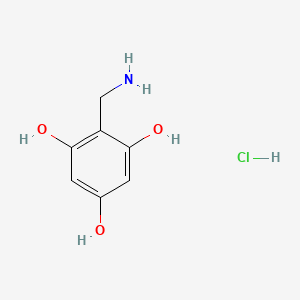![molecular formula C21H21N3O5S B2442069 N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide CAS No. 1005307-98-1](/img/structure/B2442069.png)
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide is characterized by a pyridazin-3-yl ring attached to a phenyl ring via a nitrogen atom, and an ethylsulfonyl group attached to the pyridazin-3-yl ring.Chemical Reactions Analysis
While specific chemical reactions involving N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide are not available, it’s worth noting that pyridazine derivatives, such as pyrrolidine, have been widely used in medicinal chemistry against a range of biological targets and physiological effects .Scientific Research Applications
Cyclooxygenase Inhibition
Compounds related to N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3,5-dimethoxybenzamide, such as ABT-963, have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2). These compounds exhibit anti-inflammatory potency and gastric safety in animal models, suggesting potential applications in the treatment of pain and inflammation associated with conditions like arthritis (Asif, 2016).
Antioxidant Capacity Assays
The assessment of antioxidant capacity is critical in pharmacological research, where compounds like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and others are used in assays to measure the antioxidant properties of chemical substances. These assays are vital for understanding how compounds can protect against oxidative stress, which is linked to numerous diseases (Ilyasov et al., 2020).
Pharmaceutical Applications
The chemical structure of interest is similar to those used in the synthesis of pharmaceutical impurities and active pharmaceutical ingredients (APIs). For example, compounds within this class have been explored for their roles in the synthesis of proton pump inhibitors, highlighting the importance of these chemical structures in developing treatments for conditions like acid reflux (Saini et al., 2019).
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-10-9-19(23-24-20)14-5-7-16(8-6-14)22-21(25)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQWYXSKMEIOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2441993.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2441995.png)

![5-chloro-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}thiophene-2-carboxamide](/img/structure/B2442002.png)

![1-(4-Fluorophenyl)-4-{[(4-methylbenzyl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2442004.png)
![4-chloro-5-[(3-chlorophenoxy)methyl]-1-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2442006.png)
![1-(2-Methoxypyridin-4-yl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-2-one](/img/structure/B2442007.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)pivalamide](/img/structure/B2442009.png)
